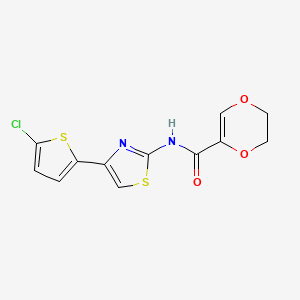

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible synthetic route includes the reaction of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (a precursor) with an appropriate carboxylic acid derivative. The reaction conditions, yields, and purification methods are crucial for obtaining the desired product .

Molecular Structure Analysis

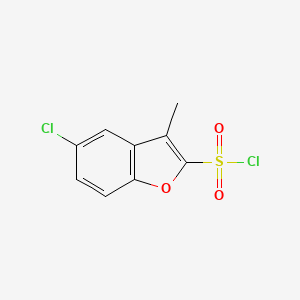

The molecular structure of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide consists of a thiazole ring , a dihydro-1,4-dioxine ring , and a carboxamide group . The chlorothiophene moiety contributes to its aromatic character, while the dioxine ring adds rigidity. The presence of the thiazole and carboxamide groups suggests potential biological activity .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N-benzothiazol-2-yl-amides, which are chemically similar to the compound , have been synthesized through a copper-catalyzed intramolecular cyclization process. This method provides a route to create a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).

- The synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, which share structural similarities with the target compound, has been reported. These compounds show potential in anti-anoxic activity, suggesting a research interest in their therapeutic applications (Ohkubo et al., 1995).

- A study on the synthesis, crystal structure, and Hirshfeld surface analysis of compounds containing thiophene-2-yl, which is a key component of the target compound, provides insights into its molecular structure and stability (Prabhuswamy et al., 2016).

Biological and Pharmacological Research

- Thiazolidine-2,4-dione carboxamide and amino acid derivatives, closely related to the compound , have shown antimicrobial and antifungal activities. This highlights the potential of similar compounds in antibacterial and antifungal applications (Alhameed et al., 2019).

- Research on thiophene, thiazolyl-thiophene, and thienopyridine derivatives, which are structurally similar, has revealed significant anticancer activity. This suggests the potential of the target compound in cancer research (Atta & Abdel‐Latif, 2021).

- A study on the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives provides insight into potential diuretic properties of similar compounds (Yar & Ansari, 2009).

Environmental and Material Science Applications

- Research on thiazolo[5,4-d]pyrimidines with molluscicidal properties suggests that similar compounds could be useful in controlling snail populations, relevant in managing schistosomiasis (El-bayouki & Basyouni, 1988).

- A novel thiourea derivative and its complexes have been studied for their thermal, electrochemical behavior, and antitumor activities. This research points to the diverse applications of such compounds in material science and cancer treatment (Yeşilkaynak et al., 2017).

Propriétés

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S2/c13-10-2-1-9(20-10)7-6-19-12(14-7)15-11(16)8-5-17-3-4-18-8/h1-2,5-6H,3-4H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTRKYHTOZLVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)

![2,4-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2693062.png)

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)

![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)

![N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2693081.png)

![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)